Z795161988 Potency Improvement over Parent Scaffold ZINC61142882 (Direct Head-to-Head Comparison)
Z795161988 was derived from the lead compound ZINC61142882 through analog synthesis and testing, demonstrating a 2.7-fold improvement in potency in the same enzyme inhibition assay [1]. This head-to-head comparison establishes Z795161988 as the optimized compound within this chemotype series.
| Evidence Dimension | Nsp14 N7-MTase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.2 μM |
| Comparator Or Baseline | ZINC61142882 ('2882) IC50 = 6 μM |
| Quantified Difference | 2.7-fold improvement |
| Conditions | SARS-CoV-2 Nsp14 N7-MTase radioligand displacement assay in the presence of 0.01% v/v Triton X-100 |
Why This Matters
For SAR studies requiring the most potent member of this specific chemotype series, Z795161988 offers a quantifiable 2.7-fold advantage over the parent compound.
- [1] Singh I, Li F, Fink EA, et al. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase. J Med Chem. 2023;66(12):7785-7803. View Source
